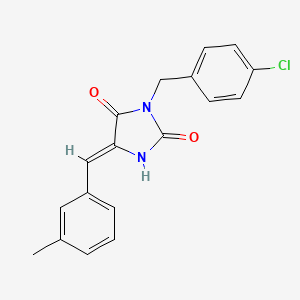![molecular formula C11H19N5O3 B5512961 4,6-dimethoxy-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5512961.png)
4,6-dimethoxy-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4,6-dimethoxy-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine derivatives has been explored through various methods. One efficient approach involves the condensation of carboxylic acids and amines using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a condensing agent. This method is notable for its simplicity and effectiveness in producing amides and esters under atmospheric conditions without the need for solvent drying. The co-product arising from DMTMM after condensation can be easily removed by extraction, highlighting the practicality of this synthesis route (Kunishima et al., 1999).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been characterized by various techniques. Studies on crystal structures reveal that derivatives of this compound can adopt different conformations, such as a chair or butterfly conformation, depending on the substitution pattern and molecular interactions present. These findings provide insight into the compound's flexibility and potential reactivity patterns (Fridman, Kapon, & Kaftory, 2003).
Chemical Reactions and Properties
This compound participates in various chemical reactions, showcasing its versatility. For example, it has been used to synthesize sterically-hindered peptidomimetics, demonstrating its utility in creating complex organic molecules with potential biological activity. This versatility is attributed to its ability to act as a coupling reagent, controlling racemization and N-arylation, which are critical factors in the synthesis of peptidomimetics (Shieh et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
4,6-dimethoxy-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine, due to its unique structure, has been a compound of interest in various synthetic and biological research applications. Researchers have synthesized derivatives and evaluated their biological activities, including antimicrobial and monoamine oxidase inhibitory activity. For instance, derivatives of 1,3,5-triazine have shown good to moderate antimicrobial activities against test microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, a series of 1,3,5-triazine amino acid derivatives were synthesized, showing comparable monoamine oxidase A inhibition activity to the standard clorgyline, indicating selective inhibitory activity toward MAO-A without significant acute toxicity (Khattab et al., 2015).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of this compound and its derivatives have been explored to understand their structural and chemical properties better. For example, the crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine revealed various conformations, such as butterfly and propeller conformations, which were determined through X-ray crystallography (Fridman et al., 2003). This structural information is crucial for the development of new compounds with desired chemical and biological properties.
Coupling Agent in Organic Synthesis
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), a derivative of this compound, has been used as an efficient condensing agent in the formation of amides and esters. This demonstrates the compound's utility in facilitating bond formation in organic synthesis, providing a practical method for synthesizing complex molecules (Kunishima et al., 1999).
Application in Peptidomimetic Synthesis
The compound has also found application in the synthesis of sterically-hindered peptidomimetics, where it was shown to be superior to other coupling reagents in controlling racemization and N-arylation. This highlights its potential in the field of medicinal chemistry for the development of novel therapeutic agents (Shieh et al., 2008).
Propiedades
IUPAC Name |
4,6-dimethoxy-N-(2-morpholin-4-ylethyl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O3/c1-17-10-13-9(14-11(15-10)18-2)12-3-4-16-5-7-19-8-6-16/h3-8H2,1-2H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQFHPJKJRYNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)

![4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)

![3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5512923.png)
![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)

![4-{[(2-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5512940.png)
![4-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5512949.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)
![4-[4-(3-furoyl)-1,4-diazepan-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5512968.png)
![methyl 4-(2-{3-oxo-3-[(3-pyridinylmethyl)amino]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5512975.png)